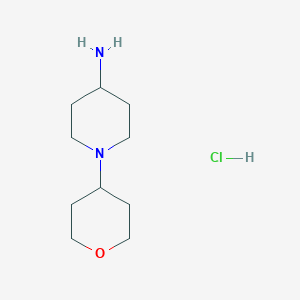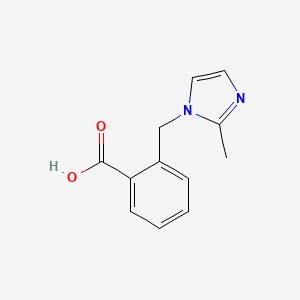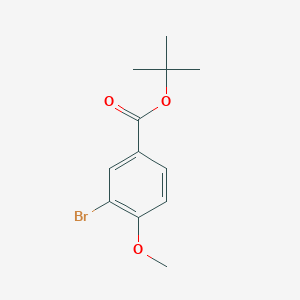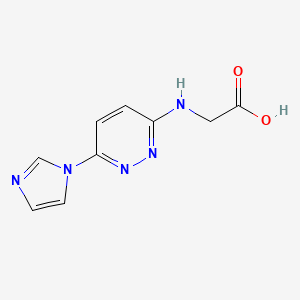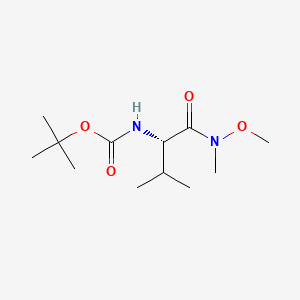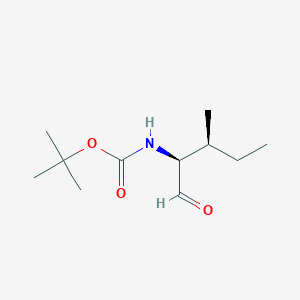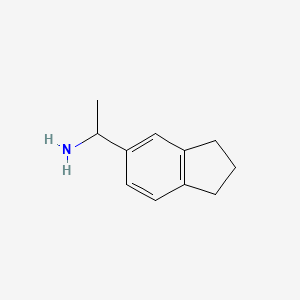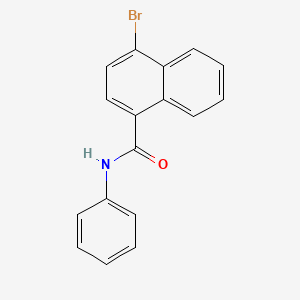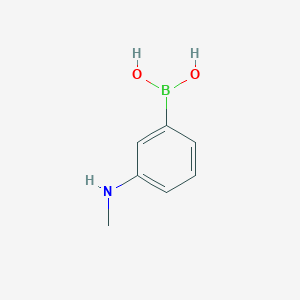![molecular formula C13H14N4O3S B3162294 ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate CAS No. 877052-30-7](/img/structure/B3162294.png)
ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tetrazole derivatives, such as ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate, can be approached in eco-friendly ways. These include the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, and low cost, with good to excellent yields .Chemical Reactions Analysis
Tetrazoles, like the one in the compound , can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals to produce new compounds, which can be explosive when exposed to shocks .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Biodegradation
- Studies on similar compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), focus on their environmental fate, highlighting their biodegradability and effects on aquatic life. These studies suggest that compounds with similar structures might share properties like volatility, solubility, and potential for rapid biodegradation in environmental settings (Staples, 2001), (Thornton et al., 2020).
Toxicology and Safety
- The toxicological profiles of ETBE and similar oxygenated compounds have been reviewed, emphasizing their low toxicity, rapid metabolism, and the absence of significant effects on reproduction and development at environmental exposure levels. This knowledge can be pivotal in assessing the safety profile of structurally related compounds for various applications (Mcgregor, 2007), (Peyster, 2010).
Chemical Interactions and Applications
- Research into the interactions of ionic liquids with biopolymers such as cellulose and chitin points to the potential of certain chemicals to dissolve or modify biopolymers, thereby suggesting applications in material science, biotechnology, and green chemistry. Insights into the solubility and reactivity of compounds within ionic liquids can guide the development of new materials or chemical processes (Ostadjoo et al., 2018).
Synthesis and Reactivity
- Reviews on the synthesis of heterocycles and dyes using specific chemical scaffolds underline the versatility of certain core structures for generating a wide range of functional molecules. Such knowledge can be applied to explore the synthetic utility of ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate in creating novel compounds with potential biological or material applications (Gomaa & Ali, 2020).
Wirkmechanismus
Target of Action
Compounds with a tetrazole group have been known to target the active site of xanthine oxidase .
Mode of Action
It’s known that tetrazole derivatives can interact with their targets and cause significant changes . For instance, a compound with a tetrazole group was found to act as a mixed-type inhibitor for xanthine oxidase .
Biochemical Pathways
Tetrazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Compounds with a tetrazole group have been associated with various biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, a compound with a tetrazole group was found to show good thermal stabilities (300 °C), mechanical stabilities and chemical stabilities in acidic (pH = 2) and basic (pH = 12) aqueous solutions .
Biochemische Analyse
Biochemical Properties
Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit the activity of xanthine oxidase, an enzyme responsible for the production of reactive oxygen species . The interaction between this compound and xanthine oxidase is characterized by a mixed-type inhibition mechanism, indicating that the compound can bind to both the enzyme and the enzyme-substrate complex .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to modulate the activity of signaling pathways involved in oxidative stress and inflammation. By inhibiting xanthine oxidase, this compound reduces the production of reactive oxygen species, thereby mitigating oxidative stress and its associated cellular damage . Additionally, this compound has been observed to affect the expression of genes involved in antioxidant defense mechanisms, further enhancing its protective effects on cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. As mentioned earlier, this compound inhibits xanthine oxidase through a mixed-type inhibition mechanism . This interaction not only reduces the production of reactive oxygen species but also influences the activity of other enzymes and proteins involved in oxidative stress responses. Furthermore, this compound has been shown to modulate the expression of genes encoding antioxidant enzymes, such as superoxide dismutase and catalase, thereby enhancing the cellular antioxidant capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained inhibition of xanthine oxidase and prolonged antioxidant effects . Over time, the compound may undergo metabolic degradation, leading to a gradual decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce oxidative stress and inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to oxidative stress and antioxidant defense. This compound interacts with enzymes such as xanthine oxidase and superoxide dismutase, influencing the production and scavenging of reactive oxygen species . Additionally, this compound has been shown to modulate the levels of metabolites involved in these pathways, further contributing to its antioxidant effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to accumulate in tissues with high oxidative stress, such as the liver and kidneys . The localization of this compound in these tissues enhances its ability to mitigate oxidative damage and protect cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound has been found to localize primarily in the mitochondria, where it exerts its antioxidant effects by inhibiting xanthine oxidase and modulating the expression of mitochondrial antioxidant enzymes . The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications .
Eigenschaften
IUPAC Name |
ethyl 3-oxo-4-(1-phenyltetrazol-5-yl)sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-2-20-12(19)8-11(18)9-21-13-14-15-16-17(13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZXWTBGSXLIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NN=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401201998 | |
| Record name | Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877052-30-7 | |
| Record name | Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=877052-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401201998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-amino-1-(2H-1,3-benzodioxol-5-yl)ethyl]dimethylamine](/img/structure/B3162218.png)
